![molecular formula C17H19ClN2O2 B2650796 2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone CAS No. 135127-51-4](/img/structure/B2650796.png)
2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone is a chemical compound . It is a type of naphthoquinone, which is a class of organic compounds characterized by a naphthalene core where two carbonyl groups are attached at the 1 and 4 positions .
Synthesis Analysis
The synthesis of 2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone involves a chemo-selective reaction of 2,3-dichloro-1,4-naphthoquinone and 2-(piperazin-1-yl)ethanamine . This reaction results in a novel multifunctional ligand precursor .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone is described by the chemical formula C17H19ClN2O2 . The molecule has a molecular weight of 318.79796 g/mol .Chemical Reactions Analysis
The compound is part of a class of molecules that are easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles . It is also electroactive with respect to the dominant redox-active naphthoquinone moiety .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis and Electrochemical Characteristics
A novel ligand precursor 2-chloro-3-{2-(piperazinyl)ethyl}-amino-1,4-naphthoquinone (L) was synthesized, leading to the formation of mononuclear transition metal dithiocarbamate complexes with notable fluorescence and electrochemical activity. The compounds exhibited strong antimicrobial activity, especially against S. aureus, making them potent antibacterial agents Verma & Singh, 2015.
Electrochemical and Photoelectrochemical Reduction
Derivatives of 2-chloro-3-((2-(dimethylpropylammonio)ethyl)amino)-1,4-naphthoquinone were used as catalysts for the electrochemical and photoelectrochemical reduction of oxygen to hydrogen peroxide. These derivatives showed potential in functionalizing various surfaces, including electrode materials and high surface area oxides Calabrese, Buchanan & Wrighton, 1983.
Biological Applications
Antibacterial and Antifungal Activities
Nucleophilic substitution reactions of 2,3-dichloro-1,4-naphthoquinone with piperidinol, piperidine, and piperazine derivatives led to new compounds with promising antibacterial and antifungal activity Ibiş et al., 2015. Additionally, a series of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones demonstrated notable activity against human SH-SY5Y cells, Plasmodium falciparum, Mycobacterium tuberculosis, and P. aeruginosa, indicating the potential of the scaffold in developing broad-spectrum therapeutics Olawode et al., 2019.
Antimicrobial Properties and Catalase Activity Inhibition
A range of new 1,4-naphtho- and benzoquinone derivatives with N-, S-, O-substituted groups were synthesized, exhibiting antimicrobial activity at low concentrations against various bacteria and fungi. Interestingly, compound 2-Chloro-3-((2-(piperidin-1-yl)ethyl)amino)naphthalene-1,4-dione demonstrated significant inhibitory activity for the catalase enzyme Kurban et al., 2019.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-3-(2-piperidin-1-ylethylamino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c18-14-15(19-8-11-20-9-4-1-5-10-20)17(22)13-7-3-2-6-12(13)16(14)21/h2-3,6-7,19H,1,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEMKLGKYAOKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

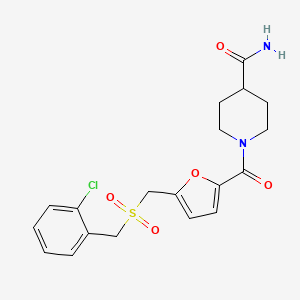
![4-[3-(3,4-Dimethylphenyl)sulfonyl-6-ethoxyquinolin-4-yl]morpholine](/img/structure/B2650715.png)
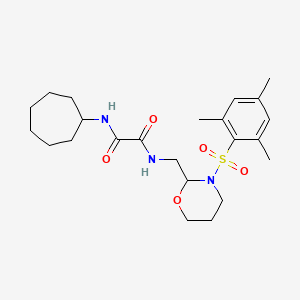
![2-[methyl(prop-2-yn-1-yl)amino]-N-(1-phenylethyl)acetamide](/img/structure/B2650717.png)
![4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carbaldehyde](/img/structure/B2650718.png)
![5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2650719.png)
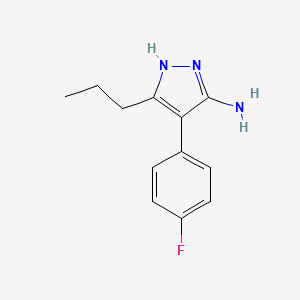
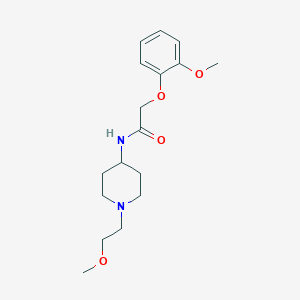
![5-(2-methoxyethyl)-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2650725.png)
![Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B2650726.png)
![N-(3,4-dimethoxyphenethyl)-4-((8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2650728.png)

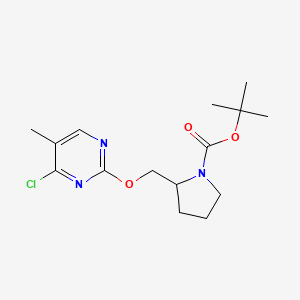
![N-(2-methoxyethyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2650736.png)